Losartan (potassium)

Uricosuric Hyperuricemia Gout

Losartan potassium is the only angiotensin II receptor blocker (ARB) combining AT1 antagonism with clinically proven uricosuric activity via URAT1 inhibition, reducing serum uric acid by ~8.7%—a feature absent in irbesartan, valsartan, candesartan, telmisartan, olmesartan, and eprosartan. Hepatic bioactivation yields EXP3174 (10–40× more potent AT1 antagonist) and EXP3179, which exerts AT1R-independent endothelial protection via VEGFR2/PI3K/Akt/eNOS activation. For hypertension research involving comorbid hyperuricemia, gout, or metabolic syndrome requiring pleiotropic vascular protection, losartan potassium is the non-interchangeable ARB of choice. Available at ≥98% purity.

Molecular Formula C22H22ClKN6O
Molecular Weight 461.0 g/mol
Cat. No. B8796586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan (potassium)
Molecular FormulaC22H22ClKN6O
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+]
InChIInChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1
InChIKeyOXCMYAYHXIHQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Losartan Potassium: First-in-Class Angiotensin II Receptor Blocker with Unique Uricosuric and Metabolite-Driven Pharmacodynamics — Evidence-Based Procurement Guide


Losartan potassium is the first orally active, non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) introduced for clinical use in hypertension [1]. It is administered as a prodrug that undergoes cytochrome P450 (primarily CYP2C9 and CYP3A4)-mediated biotransformation to generate two pharmacologically distinct metabolites: EXP3174, a 10- to 40-fold more potent AT1 receptor antagonist that mediates the majority of blood pressure (BP) reduction, and EXP3179, an aldehyde intermediate with AT1R-independent anti-inflammatory, antiaggregatory, and endothelial function-enhancing properties [2]. Unlike all other clinically available ARBs, losartan uniquely lowers serum uric acid via inhibition of urate transporter 1 (URAT1) in the renal proximal tubule, a property that distinguishes it from irbesartan, valsartan, candesartan, telmisartan, olmesartan, and eprosartan [3].

Why Losartan Potassium Cannot Be Interchanged with Other ARBs: Pharmacodynamic and Metabolic Differentiation Evidence


Although all clinically available ARBs share blockade of the AT1 receptor as their primary mechanism, they differ substantially in binding kinetics, metabolic fate, and ancillary pharmacology [1]. Losartan is the only ARB that requires hepatic bioactivation to produce its dominant active metabolite EXP3174, introducing pharmacokinetic variables (CYP2C9 polymorphism, first-pass metabolism, hepatic impairment sensitivity) absent in directly active agents such as valsartan, irbesartan, or telmisartan [2]. Critically, losartan possesses a clinically proven uricosuric effect mediated by URAT1 inhibition that is not shared by irbesartan, valsartan, candesartan, telmisartan, olmesartan, or eprosartan, making it the ARB of choice in hypertensive patients with comorbid hyperuricemia or gout [3]. Furthermore, the losartan-specific metabolite EXP3179 exerts AT1R-independent endothelial protection via VEGFR2/PI3K/Akt/eNOS activation, a pleiotropic mechanism not available from any other ARB [4]. These non-interchangeable pharmacological features directly inform formulary selection and therapeutic positioning.

Losartan Potassium Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparative Data vs. Closest ARB Analogs


Losartan vs. Irbesartan Head-to-Head: Serum Uric Acid Reduction in Hypertensive Patients with Hyperuricemia and Gout

Losartan is the only ARB with a clinically proven uricosuric effect. In a prospective, randomized, double-blind, crossover study directly comparing losartan 50 mg once daily versus irbesartan 150 mg once daily in 13 hypertensive patients with hyperuricemia and gout, losartan significantly decreased serum uric acid (SUA) from 538 ± 26 μmol/L to 491 ± 20 μmol/L (P < 0.01), a reduction of approximately 47 μmol/L (8.7%), while irbesartan had no effect on SUA [1]. A systematic review of 11 randomized controlled trials confirmed that among all examined ARBs (losartan, irbesartan, valsartan, eprosartan), only losartan exhibits a uricosuric effect, whereas the others are metabolically neutral with respect to uric acid [2]. The mechanism has been traced to losartan's inhibition of urate transporter 1 (URAT1) in the renal proximal tubule, as demonstrated in hypertensive patients [3].

Uricosuric Hyperuricemia Gout Hypertension URAT1 inhibition

Losartan Prodrug-to-Metabolite Bioactivation: EXP3174 vs. Parent Compound AT1 Receptor Potency Quantified

Losartan is a prodrug whose antihypertensive efficacy depends on CYP450-mediated conversion to EXP3174. In a standardized recombinant HEK293 cell assay measuring G protein inhibition at the AngII-bound AT1 receptor, losartan (parent compound) exhibited an IC50 of 19.7 nM, whereas its active metabolite EXP3174 showed an IC50 of 2.1 nM, representing an approximately 9.4-fold greater potency [1]. This is consistent with earlier reports indicating EXP3174 is 10- to 40-fold more potent than losartan at the AT1 receptor [2]. The conversion is clinically significant: approximately 14% of an oral losartan dose is converted to EXP3174, and inter-individual variability in CYP2C9 activity directly impacts therapeutic response — a pharmacokinetic liability absent in directly active ARBs such as valsartan (IC50 1.8 nM), irbesartan (IC50 1.3 nM), and telmisartan (IC50 ~2.0 nM in pM range) [1].

Prodrug bioactivation AT1 receptor antagonism IC50 EXP3174 Functional selectivity

Losartan vs. All ARBs: Shortest AT1 Receptor Dissociation Half-Life and Surmountable Antagonism Profile

Losartan exhibits the shortest AT1 receptor dissociation half-life among all clinically used ARBs, consistent with its classification as a surmountable (competitive) antagonist rather than an insurmountable antagonist. In a direct comparative in vitro study measuring dissociation rate constants from human AT1 receptor-containing membrane preparations, the dissociation half-life (t1/2) values were: telmisartan 213 min, olmesartan 166 min, candesartan 133 min, EXP3174 81 min, valsartan 70 min, and losartan 67 min [1]. DrugBank pharmacology data corroborates this rank order, reporting losartan's receptor-complex half-life as approximately 5 min versus 152 min for candesartan, 17 min for irbesartan, and 31 min for EXP3174 [2]. The rank order of tight complex dissociation half-life was independently confirmed as: candesartan > olmesartan > telmisartan ≈ EXP3174 > valsartan > irbesartan ≫ losartan [3].

Dissociation half-life Insurmountable antagonism Receptor binding kinetics Tissue washout

Losartan vs. Candesartan and Irbesartan: Comparative Antihypertensive Efficacy from Systematic Review and Network Meta-Analysis

A systematic review and network meta-analysis of 37 randomized controlled trials in Japanese hypertensive patients compared the antihypertensive efficacy of ARB monotherapy using a fixed-effects model. The mean change from baseline in systolic blood pressure (SBP) / diastolic blood pressure (DBP) for losartan potassium was 3.0 (95% credible interval: 0.8–5.1) / 1.9 (0.5–3.3) mmHg, compared to candesartan cilexetil at 3.8 (2.9–4.8) / 2.6 (2.0–3.1) mmHg and irbesartan at 4.8 (2.0–7.5) / 3.7 (1.8–5.6) mmHg [1]. In absolute terms, candesartan reduced SBP by approximately 0.8 mmHg more than losartan, and irbesartan by approximately 1.8 mmHg more than losartan, with non-overlapping credible intervals. A separate network meta-analysis published in 2024 reported that valsartan and losartan were found to be less effective compared to other ARBs, while olmesartan and telmisartan exhibited the best combination of antihypertensive efficacy and safety [2].

Blood pressure reduction Network meta-analysis Systolic blood pressure Diastolic blood pressure Monotherapy

EXP3179 Metabolite: AT1R-Independent Endothelial Protection, Anti-Inflammatory, and Antiaggregatory Effects Unique to Losartan

Losartan generates the aldehyde metabolite EXP3179, which has no AT1 receptor-blocking activity but exerts pharmacologically relevant AT1R-independent effects not available from any other ARB. EXP3179 potently inhibits endothelial cyclooxygenase-2 (COX-2) expression, abolishes COX-dependent thromboxane A2 and prostaglandin F2α generation, and blocks ICAM-1 mRNA upregulation in vitro [1]. In a clinical study, a single 100 mg oral dose of losartan produced serum EXP3179 concentrations peaking at ~10⁻⁷ mol/L at 3–4 hours, which was associated with a significant 35 ± 4% reduction in in vivo platelet aggregation (P < 0.001 vs. control) [1]. EXP3179 also stimulates eNOS phosphorylation and suppresses TNFα-induced endothelial cell apoptosis via VEGFR2/PI3K/Akt pathway activation, an effect demonstrated in both cultured endothelial cells and intact rat aortic endothelium [2]. Most recently, EXP3179 was shown to prevent phenylephrine-induced vascular contraction by up to 65% (P < 0.01) in an endothelium- and eNOS/caveolin-1-dependent manner, providing direct BP-lowering and vasoactive properties distinct from AT1R blockade and not shared with losartan or EXP3174 [3].

EXP3179 Endothelial function eNOS COX-2 inhibition Platelet aggregation VEGFR2/Akt pathway

Losartan Potassium: Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Hypertensive Patients with Comorbid Hyperuricemia or Gout: Losartan as First-Line ARB for Dual Therapeutic Benefit

In hypertensive populations where hyperuricemia or gout is prevalent, losartan is the only ARB that simultaneously lowers blood pressure and serum uric acid. The head-to-head evidence demonstrates a significant 8.7% reduction in SUA (from 538 to 491 μmol/L, P < 0.01) with losartan 50 mg, while irbesartan and all other ARBs show no urate-lowering effect [1]. This dual-action pharmacology eliminates the need for an adjunctive urate-lowering agent in many patients, simplifying the therapeutic regimen and reducing polypharmacy. Procurement for formularies serving populations with high gout prevalence (e.g., patients on thiazide diuretics, metabolic syndrome cohorts) should prioritize losartan over other ARBs specifically for this differentiating feature, as confirmed by the systematic review of 11 RCTs demonstrating that only losartan among all ARBs exhibits a uricosuric effect [2].

Cardiovascular Research Investigating AT1R-Independent Endothelial Protection: EXP3179-Specific Mechanisms

For preclinical or clinical research programs investigating AT1R-independent vascular protection, endothelial function, or platelet inhibition within the context of RAS blockade, losartan is the mandatory ARB selection because it uniquely generates the EXP3179 metabolite. EXP3179 has been shown to activate the VEGFR2/PI3K/Akt/eNOS signaling cascade in endothelial cells, reduce in vivo platelet aggregation by 35 ± 4% (P < 0.001), and prevent vasoconstriction by up to 65% through endothelium-dependent mechanisms [3]. These pleiotropic effects cannot be achieved with valsartan, candesartan, irbesartan, telmisartan, olmesartan, or eprosartan, making losartan the sole candidate for experimental designs that require AT1R-independent cardiovascular protection alongside AT1R blockade [4]. This is particularly relevant for research in Marfan syndrome, aortic aneurysm, metabolic syndrome, and atherosclerosis models.

Formulary Decision-Making: Losartan as the Preferred ARB When Uricosuric Action Outweighs Modestly Lower Antihypertensive Potency

Network meta-analysis evidence indicates that losartan reduces SBP by approximately 3.0 mmHg versus 3.8 mmHg for candesartan and 4.8 mmHg for irbesartan [5]. While losartan's BP-lowering magnitude is numerically lower, this difference is clinically modest (~0.8–1.8 mmHg SBP) and must be weighed against losartan's unique uricosuric and EXP3179-mediated pleiotropic benefits. For formulary committees managing hypertensive patient cohorts with elevated cardiovascular risk, metabolic syndrome, or concomitant diuretic use (where thiazide-induced hyperuricemia is common), the net clinical benefit of losartan may favor its selection over more potent but metabolically neutral ARBs. Additionally, losartan's shorter receptor dissociation half-life and surmountable antagonism make it suitable for scenarios where rapid offset of AT1R blockade is clinically desirable [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Losartan (potassium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.